Ethyl 4-chloro-2-methylbenzoate
Overview
Description
Ethyl 4-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-methylbenzoate can be synthesized from 4-chloro-2-methylbenzoic acid and triethyl orthoformate . The reaction involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-methylbenzoic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3/H2SO4). .
Hydrolysis: Acidic hydrolysis involves the use of strong acids like HCl, while basic hydrolysis uses strong bases like NaOH.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of this compound, such as nitro or halogenated compounds
Hydrolysis: 4-chloro-2-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-chloro-2-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-methylbenzoate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity . The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the chlorine and methyl substituents, making it less reactive in electrophilic aromatic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
4-chloro-2-methylbenzoic acid: The non-esterified form, which is more acidic and can undergo different types of reactions compared to the esterified form.
This compound is unique due to its specific substituents, which influence its reactivity and applications in various fields of research.
Properties
IUPAC Name |
ethyl 4-chloro-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTONRXIPNPAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022933 | |
Record name | Ethyl 4-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15393-58-5 | |
Record name | Benzoic acid, 4-chloro-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15393-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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